Lipophilicity (LogP) of 4-Bromo-N-ethyl-3-methoxybenzamide vs. Unsubstituted Primary Amide Analog
The ACD/LogP value of 4-Bromo-N-ethyl-3-methoxybenzamide is 1.77 [1]. In contrast, the unsubstituted primary amide analog 4-bromo-3-methoxybenzamide (CAS 176961-57-2) exhibits a lower LogP of 1.43 . This difference of +0.34 units indicates that the N-ethyl substitution confers moderately increased lipophilicity, which can influence membrane permeability, protein binding, and chromatographic retention behavior in drug discovery programs.
| Evidence Dimension | ACD/LogP |
|---|---|
| Target Compound Data | 1.77 |
| Comparator Or Baseline | 4-Bromo-3-methoxybenzamide (CAS 176961-57-2), LogP = 1.43 |
| Quantified Difference | +0.34 LogP units |
| Conditions | Predicted LogP values generated using ACD/Labs Percepta Platform (ChemSpider for target, Fluorochem for comparator) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for cell-based assays and lead optimization, justifying the selection of the N-ethyl derivative over the primary amide for specific medicinal chemistry applications.
- [1] ChemSpider. (2024). 4-Bromo-N-ethyl-3-methoxybenzamide. CSID: 26460932. Retrieved from https://legacy.chemspider.com/Chemical-Structure.26460932.html View Source
